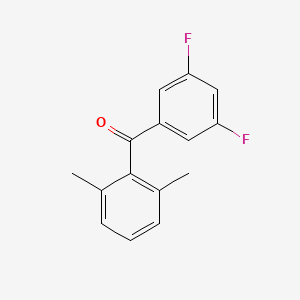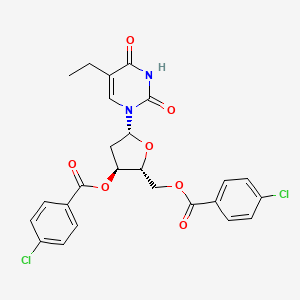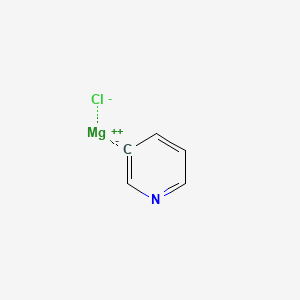
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97% (4-BPB-2-M-But-3-yn-2-ol, 97%) is an organic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid that is highly volatile and has a low boiling point. 4-BPB-2-M-But-3-yn-2-ol, 97% has a wide range of applications, from being used as a reagent in organic synthesis to being used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
4-BPB-2-M-But-3-yn-2-ol, 97% has been extensively used in scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of organic compounds, such as amino acids and peptides. In addition, 4-BPB-2-M-But-3-yn-2-ol, 97% has been used in the synthesis of polymers and other materials.
Wirkmechanismus
4-BPB-2-M-But-3-yn-2-ol, 97% acts as a catalyst in organic synthesis reactions. It is believed to act by donating a proton to the reacting species, which then undergoes a rearrangement reaction to form the desired product. The exact mechanism of action is still under investigation, but it is believed to involve the formation of a carbocation intermediate.
Biochemical and Physiological Effects
4-BPB-2-M-But-3-yn-2-ol, 97% has been used in various biochemical and physiological applications. It has been used in the synthesis of peptides and amino acids, and it has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of drugs, agrochemicals, and other industrial chemicals. While the exact biochemical and physiological effects of 4-BPB-2-M-But-3-yn-2-ol, 97% are still being investigated, it is believed that it may have some effects on the human body, such as increasing the rate of metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4-BPB-2-M-But-3-yn-2-ol, 97% has several advantages for use in laboratory experiments. It is a colorless, water-soluble liquid, which makes it easy to handle and store. It has a low boiling point, which makes it easy to distill and purify. In addition, it is highly volatile, which makes it suitable for use in a wide range of reactions. However, 4-BPB-2-M-But-3-yn-2-ol, 97% also has some limitations. It has a strong odor and can be toxic, so it should be handled with care. It is also flammable, so it should be stored in a cool, dry place.
Zukünftige Richtungen
The future directions for 4-BPB-2-M-But-3-yn-2-ol, 97% are many and varied. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, research is needed to develop new synthetic methods for its production. Finally, research is needed to develop new applications for 4-BPB-2-M-But-3-yn-2-ol, 97%, such as in the production of drugs, agrochemicals, and other industrial chemicals.
Synthesemethoden
4-BPB-2-M-But-3-yn-2-ol, 97% can be synthesized from a variety of starting materials. The most common method is the condensation reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol and an aldehyde, such as benzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and the product is then purified by distillation. Other methods of synthesis include the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an acid, such as acetic acid, and the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an alcohol, such as isopropanol.
Eigenschaften
IUPAC Name |
2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJZAHQDBUXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)






![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)


